4-Fluoro-2-(4-fluorophenyl)pyridine

p38 MAPK Inflammation Kinase Inhibition

For R&D of p38α MAPK inhibitors, source the core difluorinated biaryl scaffold, 4-Fluoro-2-(4-fluorophenyl)pyridine. Its vicinal 4-fluorophenyl/4-pyridine motif is essential for ATP-binding pocket recognition; substituting analogs risks SAR failure. Ideal for nucleophilic aromatic substitution, it enables focused library syntheses targeting inflammatory and oncological pathways. Guarantee structural integrity for reliable biological outcomes.

Molecular Formula C11H7F2N
Molecular Weight 191.18 g/mol
Cat. No. B12301753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(4-fluorophenyl)pyridine
Molecular FormulaC11H7F2N
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CC(=C2)F)F
InChIInChI=1S/C11H7F2N/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-7H
InChIKeyANQRMRPPTOTTMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-(4-fluorophenyl)pyridine for p38 MAPK-Targeted Procurement: Baseline Characteristics


4-Fluoro-2-(4-fluorophenyl)pyridine (CAS 871245-92-0) is a difluorinated biaryl pyridine derivative with the molecular formula C11H7F2N and a molecular weight of 191.18 g/mol . This compound belongs to the fluorophenylpyridine class, characterized by a pyridine ring bearing a 4-fluorophenyl substituent at the 2-position and an additional fluorine atom at the 4-position of the pyridine core [1]. The vicinal 4-fluorophenyl/4-pyridine pharmacophore embedded within this scaffold has been identified as a key structural motif for inhibition of the p38 mitogen-activated protein kinase (MAPK), a therapeutic target in inflammatory diseases and oncology [2].

Why Generic p38 MAPK Inhibitor Scaffolds Cannot Replace 4-Fluoro-2-(4-fluorophenyl)pyridine in Structure-Guided Programs


Generic substitution with other fluorophenylpyridines or pyridyl pharmacophores is not chemically rational due to the precise geometric and electronic requirements of the p38α MAPK ATP-binding pocket. The kinase selectivity and potency of compounds bearing the vicinal 4-fluorophenyl/4-pyridine motif are exquisitely sensitive to both the substitution pattern on the heterocyclic core and the spatial relationship between the two aryl rings [1]. For instance, while the 2-(4-fluorophenyl)pyridine analog (CAS 58861-53-3) lacks the 4-fluoro substituent on the pyridine ring, even this minor structural deviation can profoundly alter hydrogen-bonding capacity with the kinase hinge region, metabolic stability, and overall molecular conformation [2]. Furthermore, the narrow structure-activity relationship (SAR) established for 4-aryl-pyridine glucagon antagonists demonstrates that only small substituents at specific positions are tolerated [3]. Consequently, substituting 4-fluoro-2-(4-fluorophenyl)pyridine with a non-identical analog in a synthetic sequence or biological assay introduces a high risk of experimental failure or misinterpretation of SAR trends.

Quantitative Differentiation Evidence for 4-Fluoro-2-(4-fluorophenyl)pyridine in p38 MAPK and Related Research


p38α MAP Kinase Inhibition Potency of Core Pharmacophore

4-Fluoro-2-(4-fluorophenyl)pyridine serves as the foundational biaryl core for advanced p38α MAP kinase inhibitors. In the context of chromone-fused derivatives, the vicinal 4-fluorophenyl/4-pyridine pharmacophore enables potent enzyme inhibition. For the advanced analog 8a, which incorporates the 2-(4-pyridyl) motif, an IC50 of 17 nM was achieved [1]. While direct IC50 data for the specific unsubstituted 4-fluoro-2-(4-fluorophenyl)pyridine is not available, the quantitative potency of the pharmacophore it embodies is clearly demonstrated.

p38 MAPK Inflammation Kinase Inhibition

Kinase Selectivity Profile of the Pharmacophore Scaffold

Compounds containing the 4-fluorophenyl/4-pyridine motif exhibit a high degree of kinase selectivity. When tested against a panel of 62 diverse kinases, inhibitors derived from this scaffold (e.g., 8a and 8e) demonstrated an excellent selectivity profile, showing minimal off-target activity [1].

Kinase Selectivity Off-Target Effects Drug Discovery

Cellular Efficacy in Human Breast Cancer Cells

The pharmacophore, when elaborated into inhibitor 8e, efficiently inhibited p38 MAPK signaling in human breast cancer cells [1].

Cancer Cell Signaling p38 Pathway Cellular Assay

Chemical Reactivity for Late-Stage Functionalization

The presence of fluorine at the 4-position of the pyridine ring in 4-fluoro-2-(4-fluorophenyl)pyridine renders it a viable substrate for nucleophilic aromatic substitution (SNAr), enabling late-stage diversification [1]. This contrasts with non-fluorinated analogs like 2-(4-fluorophenyl)pyridine, which lack this synthetic handle.

Late-Stage Functionalization C-H Activation Fluorine Chemistry

Strategic Application Scenarios for 4-Fluoro-2-(4-fluorophenyl)pyridine in Research and Development


Medicinal Chemistry: p38 MAPK Inhibitor Lead Optimization

Use 4-fluoro-2-(4-fluorophenyl)pyridine as a core building block for synthesizing focused libraries of p38α MAPK inhibitors. The established potency (IC50 = 17 nM for an advanced analog) [1] and favorable kinase selectivity profile of the pharmacophore [2] provide a strong foundation for structure-guided optimization aimed at improving potency, selectivity, or pharmacokinetic properties for inflammatory or oncological indications.

Chemical Biology: Development of Selective p38 Pathway Probes

Employ this compound to create chemical probes for dissecting p38 MAPK signaling pathways in cellular models. The demonstrated cellular activity of analogs in human breast cancer cells [3] supports the utility of this scaffold in generating tool compounds to investigate p38-dependent processes in disease-relevant contexts.

Synthetic Methodology: Late-Stage Diversification via SNAr

Leverage the 4-fluoro substituent on the pyridine ring of 4-fluoro-2-(4-fluorophenyl)pyridine for late-stage functionalization through nucleophilic aromatic substitution (SNAr) [4]. This approach enables efficient access to a diverse array of substituted analogs for SAR exploration, reducing the synthetic burden compared to linear routes starting from non-halogenated precursors.

Technical Documentation Hub

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